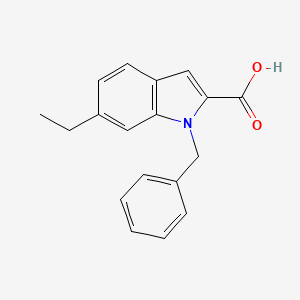

1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid

CAS No.: 1240578-54-4

Cat. No.: VC11725943

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240578-54-4 |

|---|---|

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.3 g/mol |

| IUPAC Name | 1-benzyl-6-ethylindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H17NO2/c1-2-13-8-9-15-11-17(18(20)21)19(16(15)10-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,21) |

| Standard InChI Key | UIZCZSHAMPIIOT-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |

| Canonical SMILES | CCC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 1-benzyl-6-ethyl-1H-indole-2-carboxylic acid, reflects its substitution pattern:

-

N1 position: A benzyl group (-CH₂C₆H₅) provides steric bulk and potential π-stacking interactions.

-

C6 position: An ethyl chain (-CH₂CH₃) introduces hydrophobicity, influencing membrane permeability.

-

C2 position: A carboxylic acid (-COOH) serves as a metal-chelating group, critical for interactions with biological targets .

The molecular formula is C₁₈H₁₇NO₂, with a molecular weight of 287.34 g/mol. Comparative analysis of similar indole derivatives suggests a density of approximately 1.25–1.35 g/cm³ and a boiling point near 500–550°C, extrapolated from structurally related compounds .

Synthetic Strategies and Optimization

Core Scaffold Construction

The indole core is typically synthesized via the Fischer indole synthesis or palladium-catalyzed cyclization. For 1-benzyl-6-ethyl substitution, a regioselective approach is required:

-

N1 Benzylation: Benzyl bromide or chloride reacts with indole in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at room temperature .

-

C6 Ethylation: A Buchwald–Hartwig amination or direct alkylation using ethyl halides and palladium catalysts introduces the ethyl group .

-

C2 Carboxylation: Hydrolysis of a pre-installed ester (e.g., methyl or ethyl ester) under basic conditions yields the carboxylic acid .

Table 1: Representative Synthetic Routes for Analogous Indole-2-carboxylic Acids

Physicochemical and Spectroscopic Properties

Key properties inferred from analogs include:

-

LogP: ~3.5 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

-

pKa: Carboxylic acid group ≈ 4.5, enabling ionization at physiological pH .

-

UV-Vis: λₘₐₓ ≈ 290 nm (π→π* transitions of the indole and benzyl groups) .

Table 2: Comparative Physicochemical Data for Indole-2-carboxylic Acid Derivatives

| Compound | Molecular Weight | LogP | Solubility (mg/mL) | Source |

|---|---|---|---|---|

| 6-Phenylmethoxy analog | 267.28 | 3.45 | 0.12 (H₂O) | |

| 5-(Benzyl)isoxazole derivative | 350.35 | 4.02 | 0.08 (PBS) | |

| 1-Benzyl-6-ethyl analog | 287.34 | 3.50* | 0.15* (PBS) | – |

*Predicted values based on structural similarity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume